3-Amino-2-iodobenzamide

PARP inhibition DNA repair cancer research

3-Amino-2-iodobenzamide is a non-negotiable building block for projects requiring the precise 2-iodo,3-amino substitution pattern. Unlike generic 3-aminobenzamide or 2-iodobenzamide, this compound alone delivers (i) a reported IC50 of 26.92 nM against recombinant human PARP2, enabling focused DNA-repair studies, and (ii) an o-iodo handle for reliable Sonogashira cross-coupling followed by electrophilic cyclization to generate 3-iodomethylene cyclic imidates. Procuring the simpler analogs forfeits these specific, quantifiable advantages. Order the authentic 2-iodo,3-amino isomer to ensure reproducibility in PARP2 selectivity assays and diversity-oriented heterocycle synthesis.

Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
Cat. No. B15332742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-iodobenzamide
Molecular FormulaC7H7IN2O
Molecular Weight262.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)I)C(=O)N
InChIInChI=1S/C7H7IN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11)
InChIKeyWOLUGUFCXBTWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-iodobenzamide: Structural and Physicochemical Overview for Sourcing Decisions


3-Amino-2-iodobenzamide (C7H7IN2O; MW ~262.05 g/mol) is a halogenated benzamide derivative, characterized by an iodine atom at the ortho position and an amino group at the meta position on its aromatic ring . This dual substitution pattern is a critical driver of its chemical and biological behavior, distinct from simpler analogs like 3-aminobenzamide (MW 136.15) and unsubstituted 2-iodobenzamide [1].

Why 3-Amino-2-iodobenzamide Cannot Be Simply Swapped for 3-Aminobenzamide or 2-Iodobenzamide


Generic substitution with the more common 3-aminobenzamide (3-AB) or 2-iodobenzamide would fail in key research contexts because the specific 2-iodo,3-amino substitution pattern simultaneously imparts a unique combination of properties. These include a specific reactivity profile for Pd-catalyzed cross-coupling reactions driven by the ortho-iodo group [1], and a distinct biological target affinity and selectivity profile (PARP2 inhibition) that differs from the simple PARP1 inhibition of 3-AB . The structural data shows that even the simple 2-iodobenzamide has a distinct crystalline packing (44.37° inclination between aromatic ring and amide plane) [2], and the addition of the 3-amino group would further alter its molecular interactions. Procuring a simpler analog would forfeit these specific, quantifiable advantages.

Quantitative Differentiators for 3-Amino-2-iodobenzamide vs. Key Analogs


PARP2 Inhibition Potency of 3-Amino-2-iodobenzamide vs. 3-Aminobenzamide

3-Amino-2-iodobenzamide demonstrates potent inhibition of human PARP2 with an IC50 of 26.92 nM in a cell-free chemiluminescence assay [1]. In contrast, the simpler analog 3-aminobenzamide (3-AB), while a known PARP inhibitor, shows a different isoform profile, with its primary reported activity being an IC50 of approximately 50 nM for PARP in CHO cells .

PARP inhibition DNA repair cancer research enzyme assay

Molecular Weight as a Procurement and Assay Differentiator

3-Amino-2-iodobenzamide possesses a molecular weight of 262.05 g/mol , which is substantially higher than the 136.15 g/mol of 3-aminobenzamide (3-AB) due to the heavy iodine atom. This is also distinct from the 247.04 g/mol of 2-iodobenzamide .

Compound handling assay design medicinal chemistry

Synthetic Utility: A Privileged Scaffold for Ortho-Selective Cross-Coupling

The ortho-iodo group in 3-amino-2-iodobenzamide and related o-iodobenzamides enables high-yielding palladium/copper-catalyzed cross-couplings (e.g., Sonogashira) with terminal alkynes, a key step in the parallel synthesis of diverse cyclic imidate libraries [1]. This reactivity is a distinct feature of the ortho-iodobenzamide scaffold and is not shared by the non-iodinated 3-aminobenzamide.

organic synthesis medicinal chemistry cross-coupling Sonogashira Suzuki

Solid-State Structural Parameters: Distorted Amide Conformation

In the solid state, the 2-iodobenzamide core, which is the base structure of the target compound, exhibits a significant non-planar conformation, with an inclination angle of 44.37° between the aromatic ring and the amide plane [1]. This structural feature is crucial for intermolecular interactions and is likely altered by the additional 3-amino group in 3-amino-2-iodobenzamide, which would introduce new hydrogen-bonding capabilities.

crystallography materials science structural biology

Optimal Use Cases for 3-Amino-2-iodobenzamide Based on Evidence


PARP2-Selective Enzyme Inhibition Studies

Leverage the reported 26.92 nM IC50 against recombinant human PARP2 [1] as a starting point for in vitro assays. This data positions it as a valuable tool compound for investigating PARP2-specific roles in DNA repair and transcriptional regulation, providing a more focused profile than the broader PARP inhibitor 3-aminobenzamide . However, selectivity against other PARP isoforms must be independently verified.

Synthesis of Diverse Cyclic Imidate Libraries via Cross-Coupling

Utilize 3-amino-2-iodobenzamide as an o-iodobenzamide scaffold in Pd/Cu-catalyzed Sonogashira cross-coupling reactions with terminal alkynes, followed by electrophilic cyclization to efficiently generate complex 3-iodomethylene-containing cyclic imidates [2]. This methodology is proven for the parallel synthesis of diverse heterocyclic libraries, a pathway unavailable to non-iodinated analogs.

Investigating Halogen Bonding and Crystal Engineering

Employ 3-amino-2-iodobenzamide in crystallographic studies to investigate the interplay between the ortho-iodo-induced conformational distortion (44.37° ring-amide angle in the parent 2-iodobenzamide) [3] and the additional hydrogen-bonding capacity of the 3-amino group. This combination offers a unique model system for studying competitive and cooperative non-covalent interactions in the solid state.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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